molecular formula C11H10N2O2 B1314458 1-(2-methyl-5-nitrophenyl)-1H-pyrrole CAS No. 94009-16-2

1-(2-methyl-5-nitrophenyl)-1H-pyrrole

Cat. No.: B1314458
CAS No.: 94009-16-2
M. Wt: 202.21 g/mol
InChI Key: FJBOAUNBXJQBMZ-UHFFFAOYSA-N
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Description

1-(2-methyl-5-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by a pyrrole ring substituted with a 2-methyl-5-nitrophenyl group. Heterocyclic compounds like this compound are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

It’s known that similar compounds have demonstrated antibacterial activity .

Mode of Action

It’s known that similar compounds interact with bacterial cells, leading to their inhibition .

Biochemical Pathways

It’s known that similar compounds have demonstrated antibacterial activity, suggesting they may interfere with essential bacterial processes .

Result of Action

The 1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide and its 4-sulfamoylphenyl analogue have demonstrated excellent antibacterial activity with MIC and MBC values of 7.8 and 15.6 µg/mL, respectively, against P. aeruginosa and L. monocytogenes . This suggests that 1-(2-methyl-5-nitrophenyl)-1H-pyrrole may have similar effects.

Biochemical Analysis

Biochemical Properties

1-(2-Methyl-5-nitrophenyl)-1H-pyrrole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with nitroreductases, which catalyze the reduction of its nitro group to multiple reactive intermediates. These intermediates can then react with ribosomal proteins, DNA, and other macromolecules within the cell, affecting pyruvate metabolism . This interaction highlights the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nitroreductases leads to the formation of reactive intermediates that can cause oxidative stress and damage to cellular components . This can result in altered gene expression and disrupted cellular metabolism, highlighting the compound’s potential in studying cellular responses to oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nitroreductases, which catalyze the reduction of its nitro group to reactive intermediates. These intermediates can bind to ribosomal proteins, DNA, and other macromolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to generate reactive intermediates makes it a valuable tool for studying the molecular mechanisms underlying oxidative stress and its effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of reducing agents. Over time, the degradation of the compound can lead to the formation of various byproducts that may have different effects on cellular functions. Long-term studies have shown that the compound can cause sustained oxidative stress and damage to cellular components, highlighting the importance of monitoring its stability and degradation in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant oxidative stress and damage to cellular components. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can cause toxic or adverse effects, including cell death and tissue damage . These findings underscore the importance of determining the appropriate dosage for experimental studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include its reduction by nitroreductases to reactive intermediates. These intermediates can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s ability to modulate pyruvate metabolism and other biochemical pathways makes it a valuable tool for studying metabolic processes and their regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach its target sites .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various cellular compartments. Understanding the subcellular localization of the compound is crucial for elucidating its mechanisms of action and its effects on cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-5-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

1-(2-methyl-5-nitrophenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine: Exhibits similar antibacterial properties.

    N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidinamine: Used in the synthesis of pharmaceuticals.

    2-methyl-5-nitrophenylguanidine: Known for its use in the synthesis of various heterocyclic compounds.

Uniqueness

1-(2-methyl-5-nitrophenyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-9-4-5-10(13(14)15)8-11(9)12-6-2-3-7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBOAUNBXJQBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538039
Record name 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94009-16-2
Record name 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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